molecular formula C4H8FNO3 B13173038 rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid

Cat. No.: B13173038
M. Wt: 137.11 g/mol
InChI Key: GTFWIYJIEXNAOL-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid typically involves diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes as catalysts . These reactions proceed via the intramolecular trapping of the chiral aza-ortho-xylylene intermediate or direct SN2 substitution . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and chiral catalysis used in laboratory settings can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the fluorine atom can produce various substituted derivatives.

Scientific Research Applications

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, it can modulate cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C4H8FNO3

Molecular Weight

137.11 g/mol

IUPAC Name

(2S,3R)-2-amino-4-fluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1

InChI Key

GTFWIYJIEXNAOL-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H]([C@@H](C(=O)O)N)O)F

Canonical SMILES

C(C(C(C(=O)O)N)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.